molecular formula C9H9FO3 B7894029 2-[(2-Fluorophenyl)methoxy]acetic acid

2-[(2-Fluorophenyl)methoxy]acetic acid

Cat. No.: B7894029
M. Wt: 184.16 g/mol
InChI Key: UJLPYDSLFSAKOA-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]acetic acid is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a fluorobenzyl group attached to an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methoxy]acetic acid typically involves the reaction of 2-fluorobenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Reaction Conditions:

    Reagents: 2-fluorobenzyl alcohol, chloroacetic acid, sodium hydroxide

    Solvent: Water or an organic solvent such as dimethylformamide

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-((2-fluorobenzyl)oxy)acetic acid derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 2-((2-fluorobenzyl)oxy)ethanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorophenyl)methoxy]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methoxy]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)oxy)acetic acid
  • 2-((2-Bromobenzyl)oxy)acetic acid
  • 2-((2-Methylbenzyl)oxy)acetic acid

Comparison

2-[(2-Fluorophenyl)methoxy]acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit enhanced metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPYDSLFSAKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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